molecular formula C20H22ClN5O3S B2752510 7-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1797029-08-3

7-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2752510
M. Wt: 447.94
InChI Key: RTCMOMPCKGYBSA-UHFFFAOYSA-N
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Description

The compound is a derivative of xanthine, which is a type of purine. Xanthines are natural heterocyclic alkaloids and are best known for their diverse pharmaceutical applications such as cyclic nucleotide phosphodiesterase inhibition, antagonization of adenosine receptor, anti-inflammatory, anti-microbial, anti-oxidant and anti-tumor activities .


Molecular Structure Analysis

The compound seems to contain a xanthine scaffold (1H-purine-2,6(3H,7H)-dione), which is a purine-based natural heterocyclic alkaloid .

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

Research has identified derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying significant anxiolytic and antidepressant properties. Modifications to the purine-2,6-dione structure, particularly through the introduction of hydrophobic substituents, have led to the discovery of compounds with potential psychotropic activity. These findings suggest a promising route for designing new serotonin receptor ligands with enhanced pharmacological profiles (Chłoń-Rzepa et al., 2013).

Synthesis of Heterocyclic Systems

Another area of research has focused on the synthesis of novel heterocyclic systems, such as thiadiazepino-purine ring systems, from derivatives of 1,3-dimethyl-purine-2,6-dione. These synthetic approaches have expanded the repertoire of purine-based compounds, contributing to the development of new chemical entities with potential therapeutic applications (Hesek & Rybár, 1994).

Antiasthmatic Activity

The development of xanthene derivatives from 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione for their antiasthmatic activity highlights the versatility of purine-2,6-dione derivatives in medicinal chemistry. These compounds have demonstrated significant vasodilatory and phosphodiesterase 3 inhibitory activities, suggesting their potential as novel anti-asthmatic agents (Bhatia et al., 2016).

Antibacterial Agents

Research into 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones has unveiled their antibacterial efficacy against both gram-negative and gram-positive bacteria. This research underscores the potential of purine derivatives as a basis for developing new antibacterial compounds (Sheikh et al., 2009).

Luminescent Materials

The exploration of thiazolidinedione (TD) poly lactic acid (PLA) composite thin films incorporating purine derivatives has opened new avenues in the development of bioplastic scintillation materials. These composites exhibit notable luminescent properties, indicating their potential use in eco-friendly emissive layers and scintillation applications (Pai & Kunhanna, 2020).

properties

IUPAC Name

7-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S/c1-23-18-17(19(28)24(2)20(23)29)26(12-22-18)11-16(27)25-8-7-15(30-10-9-25)13-5-3-4-6-14(13)21/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCMOMPCKGYBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCC(SCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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